1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine

Catalog No.
S13582555
CAS No.
M.F
C10H16N4
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-tri...

Product Name

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)triazol-4-amine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c11-10-6-14(13-12-10)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,11H2

InChI Key

VHTBHNROFOXVTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=C(N=N3)N

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine is a chemical compound that contains a bicyclic structure known as bicyclo[2.2.1]heptane, which is fused with a triazole ring. The compound features a triazole group, which is a five-membered ring containing three nitrogen atoms, and an amine functional group. Its molecular formula is C11H14N4C_{11}H_{14}N_{4} and it has a molecular weight of 218.26 g/mol.

The bicyclo[2.2.1]heptane moiety contributes to the compound's unique three-dimensional structure, which can influence its reactivity and biological activity. The presence of the triazole ring provides additional chemical properties that can be exploited in various applications, particularly in medicinal chemistry.

The reactions involving 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine typically include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides.
  • Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions, particularly with alkynes or alkenes, facilitating the formation of more complex structures.

These reactions are essential for synthesizing derivatives of the compound that may exhibit enhanced biological activities or different physicochemical properties.

Synthesis of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine can be achieved through several methods:

  • Click Chemistry: Utilizing azides and alkynes to form the triazole ring through copper-catalyzed cycloaddition.
  • Bicyclic Amine Formation: Starting from commercially available bicyclo[2.2.1]heptane derivatives and introducing the amine group via reductive amination or other amination techniques.
  • Triazole Ring Formation: Following the formation of the bicyclic structure, the triazole ring can be synthesized using appropriate reagents like sodium azide and terminal alkynes.

These methods allow for the modification of the compound's structure to enhance its properties.

The unique structure of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine lends itself to various applications:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting infections or cancer.
  • Material Science: Due to its unique structural properties, it may find applications in creating novel materials with specific mechanical or thermal properties.
  • Chemical Probes: The compound could serve as a chemical probe in biological research to study specific biochemical pathways or interactions.

Interaction studies for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine would typically focus on:

  • Protein Binding Affinity: Understanding how well the compound binds to target proteins can provide insights into its efficacy as a drug candidate.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems helps predict its pharmacokinetics.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine:

Compound NameStructureUnique Features
Bicyclo[2.2.1]heptanamineStructureSimple amine without triazole
4-Amino-[1,2,3]triazoleStructureLacks bicyclic structure
5-(Bicyclo[3.3.0]octan)triazoleStructureDifferent bicyclic structure

Uniqueness: The presence of both a bicyclic framework and a triazole moiety in 1-{bicyclo[2.2.1]heptan-2-y}methyl)-1H-1,2,3-triazol-4-amines sets it apart from other related compounds by potentially enhancing its biological activity and interaction profile due to its distinct spatial arrangement and functional groups.

This detailed overview highlights the significance of 1-{bicyclo[2.2.1]heptan-2-y}methyl)-1H-1,2,3-triazol-4-amines in synthetic chemistry and potential applications in medicinal fields while emphasizing its unique structural characteristics compared to similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.137496527 g/mol

Monoisotopic Mass

192.137496527 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types